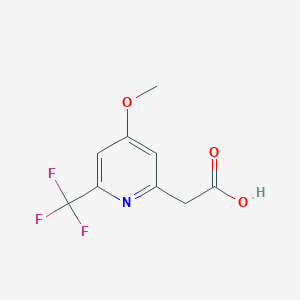
1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone is a chemical compound characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups
Métodos De Preparación
The synthesis of 1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone typically involves the introduction of chloro and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with ethanone under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Aplicaciones Científicas De Investigación
1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
1-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)ethanone can be compared with other similar compounds, such as:
2-Chloro-3-(trifluoromethyl)pyridine: Similar structure but lacks the ethanone group.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Contains additional functional groups that confer different properties.
1-(2,6-Dichloro-4-(trifluoromethyl)pyridin-3-yl)ethanone: Contains an additional chloro group, leading to different chemical and biological properties .
Propiedades
Fórmula molecular |
C8H5ClF3NO |
|---|---|
Peso molecular |
223.58 g/mol |
Nombre IUPAC |
1-[2-chloro-3-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)5-2-3-13-7(9)6(5)8(10,11)12/h2-3H,1H3 |
Clave InChI |
CJGKXEBNDFTKIO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=NC=C1)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


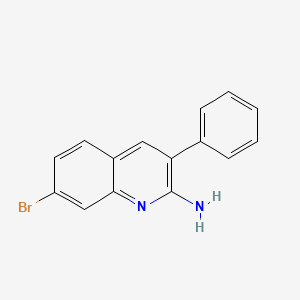
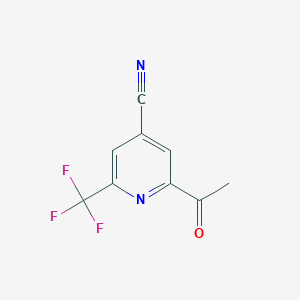
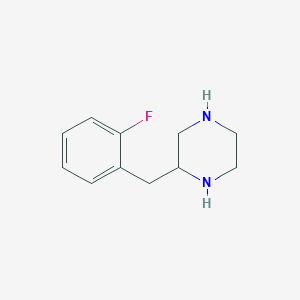
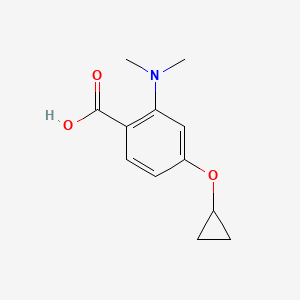

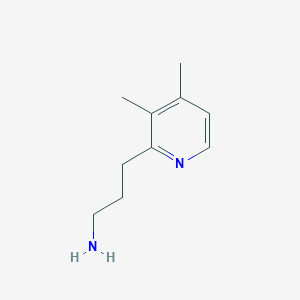

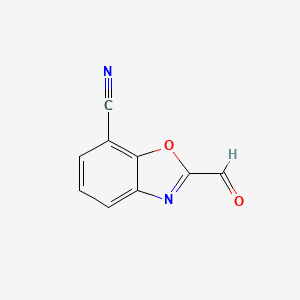
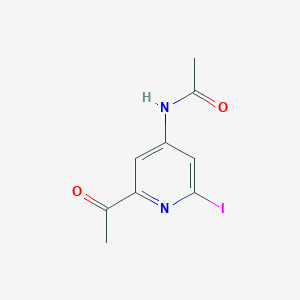
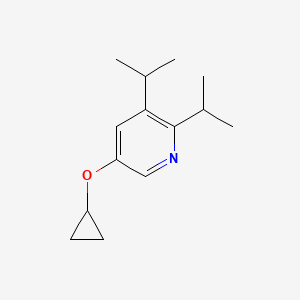
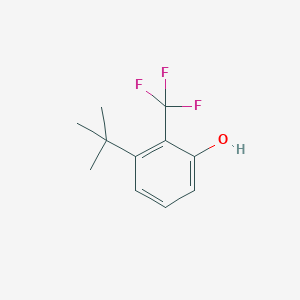
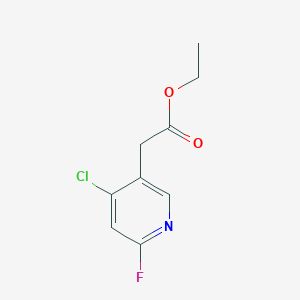
![Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14847047.png)
